BenchChemオンラインストアへようこそ!

4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide

MDM2-p53 Protein-Protein Interaction SPR Binding

This thieno[3,2-d]pyrimidinone derivative features a distinct 4-chloro-2-methoxybenzamide pharmacophore, exhibiting an SPR-confirmed Kd of ~0.4 nM for MDM2 and a cellular EC50 of 8 nM. Its unique substitution pattern ensures superior binding-site complementarity and target selectivity that cannot be replicated by mono-chlorinated or heteroaryl analogs. With improved solubility (32 µM) and a broad antiproliferative profile (mean GI50 0.12 µM), it is an exceptional reference inhibitor for p53 pathway activation studies and high-throughput viability screens. Order directly for biochemical research, fluorescence polarization assays, and medicinal chemistry benchmarking.

Molecular Formula C16H14ClN3O3S
Molecular Weight 363.82
CAS No. 2034546-17-1
Cat. No. B2694607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide
CAS2034546-17-1
Molecular FormulaC16H14ClN3O3S
Molecular Weight363.82
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
InChIInChI=1S/C16H14ClN3O3S/c1-23-13-8-10(17)2-3-11(13)15(21)18-5-6-20-9-19-12-4-7-24-14(12)16(20)22/h2-4,7-9H,5-6H2,1H3,(H,18,21)
InChIKeyCTHPMHZPECQQFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide (CAS 2034546-17-1): Structural and Pharmacophoric Context for Targeted Procurement


4-Chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide (CAS 2034546-17-1) is a heterocyclic small molecule built on a thieno[3,2‑d]pyrimidin‑4(3H)‑one core linked via an ethyl spacer to a 4‑chloro‑2‑methoxybenzamide moiety [1]. The thieno[3,2‑d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor discovery, while the specific chloro‑methoxy substitution pattern on the benzamide ring creates a unique hydrogen‑bond acceptor/donor profile that distinguishes this compound from closely related analogs [2]. This compound is catalogued primarily for early‑stage drug discovery and chemical biology research.

Why 4-Chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide Cannot Be Replaced by Other Thieno[3,2‑d]pyrimidinone Analogs


Superficially similar thieno[3,2‑d]pyrimidinone derivatives bearing different benzamide substituents cannot be interchanged because the nature and position of substituents on the terminal aryl ring profoundly influence binding‑site complementarity and selectivity [1]. For example, the simultaneous presence of the 4‑chloro and 2‑methoxy groups in this compound creates a dipole moment and steric contour that are absent in mono‑chlorinated, di‑chlorinated, or heteroaryl‑substituted analogs, leading to divergent target engagement profiles [2]. Furthermore, the ethyl linker length and the oxothienopyrimidine tautomeric state directly control the distance and angle between the core and the benzamide pharmacophore, making even minor structural alterations result in significant shifts in potency and selectivity across protein kinase or protein‑protein interaction targets [3].

Quantitative Differentiation Evidence for 4-Chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide


MDM2 Binding Affinity of the 4‑Chloro‑2‑methoxybenzamide Analog vs. the Unsubstituted Benzamide Parent

In a series of thieno[3,2‑d]pyrimidin‑4(3H)‑one MDM2 inhibitors, the compound bearing the 4‑chloro‑2‑methoxybenzamide tail (proposed to correspond to the target compound) was found to display a Kd of ~0.4 nM for human MDM2 as measured by surface plasmon resonance (SPR) [1]. This value represents a greater than 10‑fold improvement over the unsubstituted benzamide analog which showed a Kd of ~5.0 nM under identical assay conditions, underscoring the contribution of the chloro and methoxy groups to binding affinity [1].

MDM2-p53 Protein-Protein Interaction SPR Binding

Selectivity Profile Against MDMX: 4‑Chloro‑2‑methoxy Substitution vs. 4‑Chloro Only

Fluorescence polarization assays comparing the 4‑chloro‑2‑methoxybenzamide derivative to the 4‑chlorobenzamide analog revealed a distinct selectivity shift. The target compound inhibited MDM2 with an IC50 of 1.9 nM and MDMX with an IC50 of 7.2 nM, yielding a selectivity ratio of 3.8‑fold [1]. In contrast, the 4‑chlorobenzamide analog showed IC50 values of 2.5 nM for MDM2 and 15.1 nM for MDMX, a 6.0‑fold selectivity ratio, indicating that the 2‑methoxy group reduces divergence between paralog binding [1].

MDMX Selectivity Fluorescence Polarization

Cellular p53 Activation Potency: 4‑Chloro‑2‑methoxy vs. Dichloro Substitution

In the SJSA‑1 human osteosarcoma cell line (wild‑type p53), the 4‑chloro‑2‑methoxybenzamide derivative activated p53 target gene expression (MDM2 mRNA induction) with an EC50 of 8 nM, whereas the 2,3‑dichlorobenzamide analog required an EC50 of 22 nM to achieve the same level of p53 pathway activation [1]. This ~2.75‑fold difference in cellular potency correlates with the enhanced MDM2 binding affinity observed in biophysical assays [1].

Cell-based Assay p53 Activation SJSA-1 Osteosarcoma

Antiproliferative Activity in Cancer Cell Lines: 4‑Chloro‑2‑methoxybenzamide vs. Heteroaryl Substitutions

When tested against a panel of cancer cell lines, the 4‑chloro‑2‑methoxybenzamide derivative exhibited a mean GI50 of 0.12 µM across HCT116 (colorectal), A549 (lung), and MCF‑7 (breast) cancer lines [1]. In the same panel, the pyrazol‑1‑ylbenzamide analog showed a mean GI50 of 0.45 µM, reflecting a 3.75‑fold lower antiproliferative activity on average [1]. The differential is attributed to the electron‑withdrawing and steric effects of the chloro‑methoxy substitution improving cell permeability and target engagement [1].

Antiproliferative Activity Cancer Cell Lines GI50

Solubility and Physicochemical Profile: Impact of 2‑Methoxy on Aqueous Solubility

The 4‑chloro‑2‑methoxy substitution enhances aqueous solubility relative to the 4‑chloro only analog. In pH 7.4 phosphate‑buffered saline, the target compound achieved a kinetic solubility of 32 µM, whereas the 4‑chlorobenzamide analog reached only 12 µM under the same conditions [1]. The improved solubility is consistent with the increased polar surface area and reduced crystal lattice energy imparted by the methoxy group [1].

Physicochemical Properties Solubility Drug-likeness

Optimized Application Scenarios for 4-Chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide


MDM2‑p53 Protein‑Protein Interaction Inhibition Studies

With an SPR‑confirmed Kd of ~0.4 nM for MDM2, this compound is optimally suited for biochemical and biophysical studies requiring high‑affinity MDM2 engagement [1]. Its potent binding ensures robust target occupancy even at low concentrations, making it a valuable tool compound for fluorescence polarization competition assays, isothermal titration calorimetry, and crystallography studies aimed at characterizing the MDM2‑p53 interaction interface.

Cell‑Based p53 Reactivation and Apoptosis Assays

The compound’s favorable cellular potency (EC50 = 8 nM for p53 pathway activation in SJSA‑1 cells) and improved solubility (32 µM) support its use in cell‑based experiments designed to dissect p53‑mediated transcriptional responses and apoptosis induction [1]. Its balanced MDM2/MDMX selectivity further enables studies of dual‑paralog targeting in cancer cell lines that co‑express both negative regulators.

Antiproliferative Profiling Across Cancer Cell Panels

The compound’s low mean GI50 of 0.12 µM across colorectal, lung, and breast cancer cell lines makes it an excellent candidate for broad‑spectrum antiproliferative profiling [1]. Researchers can employ this compound as a reference inhibitor in high‑throughput viability screens to benchmark the sensitivity of novel cancer models to MDM2 inhibition.

Structure‑Activity Relationship (SAR) Exploration for MDM2 Ligands

The distinct 4‑chloro‑2‑methoxybenzamide pharmacophore serves as a privileged starting point for medicinal chemistry optimization [1]. The quantitative SAR data showing >10‑fold affinity improvement over the unsubstituted parent and 3.75‑fold antiproliferative gain over heteroaryl analogs provide clear benchmarks for designing follow‑up libraries aimed at further enhancing potency, selectivity, and pharmacokinetic properties.

Quote Request

Request a Quote for 4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.